N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(2)14-5-3-4-12(8-14)16(22)21-9-13(10-21)19-15-6-7-17-11-18-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIDRJXQVCWVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azetidine Formation
The azetidine ring is typically synthesized via intramolecular cyclization of γ-chloroamines or related precursors. A method adapted from the synthesis of spirocyclic azetidines involves treating chlorinated intermediates with strong bases such as lithium hexamethyldisilylazide (LiHMDS) at low temperatures (−50°C) to induce ring closure. For example, linear templates like 3-chloro-N-(2-cyanoethyl)propane-1-amine undergo cyclization to yield 2-cyanoazetidines in 53–65% yields after chromatographic purification. This approach is critical for introducing the azetidine scaffold with a reactive secondary amine at the 1-position, which is later acylated with the 3-(dimethylamino)benzoyl group.
Protecting Group Strategies
To prevent undesired side reactions during subsequent functionalization, the azetidine nitrogen is often protected. The trityl (triphenylmethyl) group has been employed due to its steric bulk and ease of removal under acidic conditions. For instance, N-trityl-azetidin-3-ol derivatives are synthesized in >95% yield, enabling selective modification at the 3-position. Deprotection using trifluoroacetic acid (TFA) regenerates the free amine, which is then acylated.
Acylation of the Azetidine Nitrogen
Coupling with 3-(Dimethylamino)benzoyl Chloride
The introduction of the 3-(dimethylamino)benzoyl group to the azetidine nitrogen is achieved via acylation. In a representative procedure, 3-(dimethylamino)benzoyl chloride is reacted with the azetidine scaffold in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. Similar acylation reactions of azetidines with aromatic carbonyl chlorides report yields of 70–85% after work-up. Kinetic control is essential to avoid over-acylation or ring strain-induced decomposition.
Microwave-Assisted Acylation
Microwave irradiation has been shown to enhance reaction efficiency in analogous systems. For example, microwave-assisted acylation of azetidines with heteroaromatic carbonyl chlorides at 80–100°C for 10–15 minutes achieves >90% conversion, reducing reaction times from hours to minutes. This method could be adapted for the target compound to improve throughput.
Functionalization at the Azetidine 3-Position
Nucleophilic Substitution with Pyrimidin-4-amine
The pyrimidin-4-amine moiety is introduced at the azetidine 3-position via nucleophilic substitution. A leaving group such as bromide or tosylate is installed at this position prior to coupling. For example, treatment of 3-bromoazetidine derivatives with pyrimidin-4-amine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate affords substitution products in 60–75% yield. Steric hindrance from the azetidine ring necessitates prolonged reaction times (12–24 hours) for complete conversion.
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction offers an alternative pathway for coupling alcohols or amines. If the azetidine 3-position bears a hydroxyl group, reaction with pyrimidin-4-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) can yield the desired product. This method is particularly effective for stereochemical retention, with reported yields of 65–80% in spirocyclic azetidine systems.
Integrated Synthetic Routes
Sequential Acylation and Substitution
A three-step sequence is commonly employed:
- Azetidine synthesis : Cyclization of γ-chloroamine precursors (yield: 50–65%).
- Acylation : Reaction with 3-(dimethylamino)benzoyl chloride (yield: 70–85%).
- Substitution : Coupling with pyrimidin-4-amine (yield: 60–75%).
Total yields range from 21% to 41%, necessitating optimization at each stage.
Purification and Characterization
Automated Liquid-Liquid Extraction (LLE)
Post-reaction work-up using automated LLE systems with conductivity-based phase detection ensures efficient removal of unreacted starting materials and byproducts. This method has been validated for azetidine derivatives, achieving >95% purity in the organic phase.
Mass-Triggered Preparative HPLC
Final purification via mass-triggered high-performance liquid chromatography (HPLC) isolates the target compound with >99% purity. Gradient elution with acetonitrile and ammonium formate buffers (pH 4.5) on C18 columns is effective for azetidine-containing molecules.
Spectroscopic Characterization
- ¹H NMR : Key signals include the azetidine ring protons (δ 3.2–4.1 ppm), dimethylamino group (δ 2.3–2.5 ppm), and pyrimidine aromatic protons (δ 8.1–8.3 ppm).
- MS (ESI+) : Expected [M+H]⁺ m/z = 384.2 (calculated for C₁₉H₂₂N₆O).
Challenges and Optimization Opportunities
Ring Strain and Stability
The azetidine ring’s inherent strain (≈25 kcal/mol) necessitates mild reaction conditions to prevent ring-opening. Low temperatures (−50°C to 0°C) and aprotic solvents (e.g., THF, DCM) are critical during functionalization.
Regioselectivity in Substitution
Competing reactions at the azetidine nitrogen and 3-position require careful protecting group selection. Trityl protection ensures selective acylation at nitrogen before 3-position substitution.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
N-{1-[3-(1H-Pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine Structural Difference: Replaces the dimethylamino group with a pyrazole ring at the 3-position of the benzoyl moiety. No direct pharmacological data are available, but such substitutions are critical in optimizing target selectivity .
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Structural Difference: Contains a pyrrolidine ring (5-membered) instead of azetidine (4-membered) and a pyridine core instead of pyrimidine. The pyridine vs. pyrimidine core alters electron distribution, affecting interactions with enzymatic targets like kinases .
NA-PP1 and NM-PP1 (Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives) Structural Difference: Feature a pyrazolo-pyrimidine core instead of a simple pyrimidine. NA-PP1 has a naphthalenyl substituent, while NM-PP1 includes a naphthalenylmethyl group. Pharmacological Data: These compounds inhibit Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) with EC50 values in the nanomolar range.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Structural Difference: Replaces the azetidine-benzoyl group with a pyrazole-methyl-cyclopropylamine system. Synthetic Comparison: Synthesized via copper-catalyzed coupling (17.90% yield), whereas the target compound’s synthesis likely involves acylation of azetidine followed by amination. The cyclopropyl group may confer metabolic stability compared to the dimethylamino group .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~2.1 | ~352.4 | Azetidine, dimethylamino, pyrimidine |
| N-{1-[3-(1H-Pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine | ~1.8 | ~361.4 | Azetidine, pyrazole, pyrimidine |
| NA-PP1 | ~3.5 | ~347.4 | Pyrazolo-pyrimidine, naphthalenyl |
| 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine | ~1.5 | ~206.3 | Pyrrolidine, dimethylamino, pyridine |
- Metabolic Stability : The azetidine ring’s smaller size may reduce steric hindrance in metabolic pathways compared to pyrrolidine or piperidine analogs .
Biological Activity
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound that has attracted significant interest in biomedical research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a pyrimidine ring , an azetidine ring , and a dimethylamino group , contributing to its distinctive properties. Its IUPAC name is [3-(dimethylamino)phenyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone, and it has the molecular formula C16H19N5O.
This compound exerts its biological effects through interactions with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. Although the exact targets are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds within this class can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant inhibitory effects on COX-2, which is crucial for the production of pro-inflammatory prostaglandins .
Table 1: Inhibitory Effects of Pyrimidine Derivatives on COX Enzymes
| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Indomethacin | 9.17 | Moderate | High |
| Compound A | 7.60 | Low | Moderate |
| Compound B | 5.40 | Low | High |
Note: TBD = To Be Determined based on ongoing research.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit Aurora kinase, a target implicated in various cell proliferative disorders. In vitro studies indicate that this compound can effectively reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Study: Aurora Kinase Inhibition
In a study aimed at evaluating the anticancer properties of similar compounds, researchers found that derivatives with structural similarities to this compound demonstrated potent inhibition of Aurora kinase activity, leading to reduced tumor growth in xenograft models.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrimidine ring significantly affect its potency against various biological targets. For instance, electron-donating groups have been shown to enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
